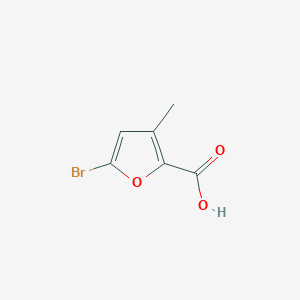

5-Bromo-3-methylfuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEJPQJVASKGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-3-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5896-35-5

This technical guide provides a comprehensive overview of 5-Bromo-3-methylfuran-2-carboxylic acid, a halogenated furan derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications as a building block in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid organic compound. While exhaustive experimental data is not widely published, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 5896-35-5 | [1][2] |

| Molecular Formula | C₆H₅BrO₃ | [3][4] |

| Molecular Weight | 205.01 g/mol | [3][4] |

| Appearance | White powder | [5] |

| Purity | Typically >95% | [1][5] |

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the bromination and carboxylation of furan derivatives. A potential two-step synthesis is outlined below.

Logical Synthesis Workflow

Caption: A potential synthesis pathway for this compound.

Step 1: Bromination of 3-Methylfuran-2-carboxylic acid

The synthesis would likely commence with the selective bromination of 3-methylfuran-2-carboxylic acid at the 5-position. This can be achieved using a suitable brominating agent.

-

Reagents and Conditions:

-

Starting Material: 3-Methylfuran-2-carboxylic acid

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent: A non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄)

-

Initiator (if using NBS): A radical initiator like azobisisobutyronitrile (AIBN) or UV light.

-

Temperature: Typically, reactions are carried out at or below room temperature to control selectivity.

-

-

Proposed Experimental Protocol:

-

Dissolve 3-methylfuran-2-carboxylic acid in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the brominating agent (e.g., NBS) portion-wise, while stirring. If using Br₂, it would be added dropwise as a solution in the reaction solvent.

-

If required, add the initiator.

-

Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Characterization

While specific spectra for this compound are not widely available, the expected spectroscopic data can be predicted based on its structure and the analysis of similar compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the furan ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.

2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-O stretching and C-Br stretching bands at lower wavenumbers.

3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

Furan and its derivatives are important scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Halogenated organic compounds, including bromo-derivatives, are frequently used as intermediates in the synthesis of pharmaceuticals. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.

Potential Signaling Pathway Interactions

While no specific biological targets for this compound have been identified in the reviewed literature, furan-containing molecules have been investigated for their roles in various signaling pathways. The following diagram illustrates a generalized workflow for evaluating the biological activity of such a compound.

Caption: A generalized workflow for the biological evaluation of a chemical compound.

Given the structural motifs present in this compound, it could potentially serve as a starting point for the synthesis of inhibitors for various enzyme classes or as a ligand for different receptors. Further research is required to explore its specific biological activities and potential therapeutic applications.

References

- 1. This compound | 5896-35-5 [chemicalbook.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. 5896-35-5 | MFCD06227464 | this compound [aaronchem.com]

- 4. 5896-35-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, CasNo.5896-35-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. 5-Bromo-2-methylfuran-3-carboxylic acid | 850553-54-7 | AJB55354 [biosynth.com]

An In-depth Technical Guide to 5-Bromo-3-methylfuran-2-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 5-Bromo-3-methylfuran-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data and outlines general experimental protocols relevant to the synthesis and analysis of this compound.

Core Molecular Properties

This compound is a halogenated derivative of furan, a class of organic compounds with a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom, a methyl group, and a carboxylic acid functional group on the furan ring makes it a versatile building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its isomer, 5-bromo-2-methylfuran-3-carboxylic acid, for comparative purposes.

| Property | Value | Notes |

| Molecular Formula | C6H5BrO3 | |

| Molecular Weight | 205.01 g/mol | [1][2] |

| CAS Number | 5896-35-5 | [1][3] |

| Purity | 95% - 98% | Commercially available purities may vary.[1][3] |

| Melting Point | 118-120 °C | Data for the isomer 5-bromo-2-methylfuran-3-carboxylic acid. |

| Physical Appearance | White to cream flakes | Based on the appearance of the related compound 5-Bromo-2-furanecarboxylic acid. |

| Solubility | Slightly soluble in water | Based on the solubility of the related compound methyl 5-bromofuran-2-carboxylate. |

Molecular Structure

The molecular structure of this compound is characterized by a furan ring substituted at the C2 position with a carboxylic acid group, at the C3 position with a methyl group, and at the C5 position with a bromine atom.

Experimental Protocols

Synthetic Approaches

The synthesis of this compound would likely involve the bromination of a 3-methylfuran-2-carboxylic acid precursor. A common method for the bromination of furan rings is electrophilic substitution using reagents like N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and the position of bromination is directed by the existing substituents on the furan ring.

A plausible synthetic workflow is outlined below:

Analytical Methodologies

The characterization and quantification of this compound would typically involve standard analytical techniques used for organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present, such as the carboxylic acid (O-H and C=O stretches) and the furan ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of carboxylic acids and for their quantification in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier) would likely be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid may need to be derivatized to a more volatile ester form to improve its chromatographic behavior.

References

Spectroscopic Analysis of 5-Bromo-3-methylfuran-2-carboxylic acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for 5-Bromo-3-methylfuran-2-carboxylic acid and its structural analogs. Due to the absence of publicly available experimental spectra for this compound, this document presents data for closely related compounds to offer valuable reference points for researchers. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a logical workflow for spectroscopic analysis.

Overview of Spectroscopic Data

Predicted Mass Spectrometry Data for this compound

While experimental mass spectra are unavailable, predicted data for various adducts of the target molecule (C₆H₅BrO₃) can be calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.94949 |

| [M+Na]⁺ | 226.93143 |

| [M-H]⁻ | 202.93493 |

| [M+NH₄]⁺ | 221.97603 |

| [M+K]⁺ | 242.90537 |

| [M]⁺ | 203.94166 |

| [M]⁻ | 203.94276 |

Spectroscopic Data for Analog Compounds

The following tables summarize the available experimental data for key structural analogs.

Table 1: ¹H NMR Data for 5-Bromo-2-furanecarboxylic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d | 1H | H3 |

| 6.50 | d | 1H | H4 |

Table 2: ¹³C NMR Data for 5-Bromo-2-furanecarboxylic acid

| Chemical Shift (ppm) | Assignment |

| 158.0 | C5 |

| 147.0 | C2 |

| 123.0 | C3 |

| 115.0 | C4 |

| 162.0 | COOH |

Table 3: IR Data for 5-Bromo-2-furanecarboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch |

| 1690-1740 | Strong | C=O stretch |

| 1210-1320 | Medium | C-O stretch |

| 910-950 | Medium | O-H bend |

| 1400-1440 | Medium | O-H bend |

Table 4: Spectroscopic Data for 5-Methylfuran-2-carboxylic acid

| Technique | Data |

| ¹H NMR | ~2.4 ppm (s, 3H, -CH₃), ~6.2 ppm (d, 1H, H3), ~7.1 ppm (d, 1H, H4) |

| MS | Molecular Weight: 126.11 g/mol |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source.

-

The sample is ionized, and the resulting ions are transferred into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. Both positive and negative ion modes can be used.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Furan-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan, a five-membered aromatic heterocycle, is a foundational structure in a multitude of pharmacologically active compounds.[1] When substituted with a carboxylic acid group at the 2-position, the resulting scaffold, furan-2-carboxylic acid (also known as 2-furoic acid), becomes a versatile building block in medicinal chemistry.[2] Its derivatives have demonstrated a wide range of biological activities, including potential as treatments for type 2 diabetes mellitus by inhibiting gluconeogenesis and as novel antifungal agents.[3][4][5]

The strategic modification of the furan ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile, including absorption, distribution, metabolism, and excretion (ADME).[6] Understanding the interplay between substituents and the core properties of the furan-2-carboxylic acid scaffold is therefore critical for rational drug design and development.

This technical guide provides a comprehensive overview of the key physical and chemical properties of substituted furan-2-carboxylic acids, detailed experimental protocols for their determination, and a discussion of their relevance in drug discovery.

Physical Properties of Furan-2-Carboxylic Acids

The physical properties of substituted furan-2-carboxylic acids are crucial determinants of their behavior in biological systems. Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate how these molecules interact with physiological environments.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[7] For furan-2-carboxylic acids, the pKa is influenced by the electronic effects of substituents on the furan ring. Electron-withdrawing groups (EWGs) tend to stabilize the carboxylate anion through inductive or resonance effects, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a weaker acid (higher pKa).

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's affinity for a non-polar environment versus an aqueous one.[6] This parameter is critical for predicting a drug's ability to cross cell membranes.[6] LogP is measured for the neutral form of the molecule, while logD accounts for both neutral and ionized forms at a specific pH, which is particularly relevant for ionizable compounds like carboxylic acids.

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.[8] The solubility of furan-2-carboxylic acids is dependent on factors such as the crystal lattice energy of the solid form, pH, and the nature of the substituents.[9] Generally, the carboxylic acid group enhances water solubility through hydrogen bonding.[9]

Data Summary

The following table summarizes key physical properties for furan-2-carboxylic acid and select derivatives.

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility |

| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | 133.5[10] | 3.17[10] | 0.64[10] | 37.1 mg/mL (15 °C)[10] |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C₁₁H₇NO₅ | 233.18 | 256 (dec.)[11] | - | - | - |

| 5-Formylfuran-2-carboxylic acid | C₆H₄O₄ | 140.09 | - | - | 0.6[12] | - |

| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid | C₁₂H₁₆O₆ | 256.25 | - | 3.2, 3.6[13] | 1.2 | - |

Note: Data for a wider range of substituted derivatives is often proprietary or dispersed across numerous publications. The values presented here are for illustrative purposes.

Chemical Properties and Reactivity

The chemical reactivity of substituted furan-2-carboxylic acids is characterized by the interplay between the aromatic furan ring and the carboxylic acid functional group.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C5 position, as the C2 position is occupied.[14][15]

-

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. Milder conditions are required to achieve mono-substitution.[15]

-

Nitration: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate at low temperatures.[15]

-

Sulfonation: The ring can be sulfonated using reagents like a sulfur trioxide-pyridine complex.[15]

The presence of the electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack compared to unsubstituted furan. Further substitution with additional EWGs will decrease reactivity, while EDGs will increase it.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions, including:

-

Esterification: Formation of esters, for example, by reaction with an alcohol in the presence of an acid catalyst.

-

Amidation: Formation of amides by reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-furanmethanol) using strong reducing agents like lithium aluminum hydride.

Relevance in Drug Development

Furan-2-carboxylic acid derivatives have emerged as promising candidates in drug discovery. A notable example is a series of compounds developed to ameliorate type 2 diabetes mellitus (T2DM).[3] These compounds act by inhibiting gluconeogenesis, the process of generating glucose from non-carbohydrate substrates in the liver.[4]

Pharmacokinetic studies of lead compounds have shown moderate to high oral bioavailability, making them attractive for further development.[3][4] The optimization of this scaffold, guided by an understanding of its structure-property relationships, is key to improving potency, selectivity, and ADME characteristics.

Appendix: Detailed Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug discovery.[16] The following are generalized protocols for key experiments.

Protocol for pKa Determination using Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[17]

-

Materials: Calibrated pH meter and electrode, magnetic stirrer, burette, standard solutions of 0.1 M HCl and 0.1 M NaOH, 0.15 M KCl solution (to maintain ionic strength), and the test compound.[17]

-

Procedure:

-

Preparation: Dissolve an accurately weighed quantity of the furan-2-carboxylic acid derivative in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).[17] Add KCl solution to maintain a constant ionic strength.[17]

-

Titration: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the pH electrode.[17]

-

For an acidic compound, titrate the solution by adding small, precise increments of 0.1 M NaOH.[17]

-

Measurement: Record the pH value after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[17]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[17] Perform at least three titrations to ensure reproducibility.[17]

-

Protocol for logP Determination using the Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.[18]

-

Materials: n-Octanol, phosphate-buffered saline (PBS, pH 7.4), test compound, separation funnel or vials, mechanical shaker/vortexer, HPLC system with UV detector.

-

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[19]

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Partitioning: Cap the vial and shake it for a set period (e.g., 1-24 hours) to allow equilibrium to be reached.[19][20]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[18]

-

Calculation: Calculate logP as: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

-

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific medium.[20][21]

-

Materials: Test compound (solid), chosen solvent (e.g., water, buffer), vials, thermostated shaker, filtration system (e.g., 0.45 µm syringe filters), analytical balance, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.[21]

-

Equilibration: Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[20][22] Equilibrium is confirmed when solubility measurements from different time points are consistent.[20]

-

Separation: After equilibration, allow the vials to stand for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.[20]

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.[20] The resulting concentration is the thermodynamic solubility.

-

Protocol for Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-25 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[23]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).[23] The chemical shifts (δ), coupling constants (J), and multiplicities will confirm the structure of the substituents and their position on the furan ring.

-

-

Infrared (IR) Spectroscopy:

-

For solid samples, use the KBr pellet method. Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press it into a transparent pellet.[23]

-

Record the spectrum using an FTIR spectrometer (e.g., in the 4000-400 cm⁻¹ range).[23] Look for characteristic absorption bands, such as a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid, and C-O-C stretches for the furan ring.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

The resulting mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

-

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

- 5. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. agilent.com [agilent.com]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. researchgate.net [researchgate.net]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. benchchem.com [benchchem.com]

Stability and Storage of 5-Bromo-3-methylfuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage guidelines for 5-Bromo-3-methylfuran-2-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited publicly available stability data for this specific molecule, this document extrapolates best practices from data on structurally related compounds, including brominated organic compounds, furan carboxylic acids, and other substituted furans.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and related compounds is presented in Table 1. Understanding these properties is crucial for developing appropriate storage and handling protocols.

| Property | This compound | 5-Bromofuran-2-carboxylic acid | 5-Methylfuran-2-carboxylic acid |

| Molecular Formula | C₆H₅BrO₃ | C₅H₃BrO₃[1] | C₆H₆O₃ |

| Molecular Weight | 205.01 g/mol | 190.98 g/mol [1] | 126.11 g/mol |

| Appearance | Solid (predicted) | White to cream flakes[1] | Solid |

| Melting Point | Not available | 188-190°C[2] | 109-110°C[3] |

| Storage Temperature | 2-8°C (recommended) | Not specified | 2-8°C[4] |

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and purity of this compound. The following conditions are recommended based on guidelines for similar chemical structures.[5]

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[4][6] | To minimize thermal degradation and potential decarboxylation.[7] |

| Light | Store in a dark place, using amber or opaque containers.[5][7] | To prevent light-induced decomposition.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7] | To minimize oxidation. |

| Container | Tightly sealed, chemically resistant containers (e.g., glass).[5] | To prevent moisture ingress and release of vapors.[5] |

| Location | Cool, dry, well-ventilated area.[5][6] | To prevent degradation and ensure a safe storage environment.[5] |

Stability Profile and Potential Degradation Pathways

Key Considerations:

-

Thermal Decomposition: Furan carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of furan derivatives.[7] For this compound, this could result in the formation of 2-bromo-4-methylfuran.

-

Oxidation: The furan ring is susceptible to oxidation, which can be exacerbated by exposure to air and light. Storing under an inert atmosphere can mitigate this.[7]

-

Hydrolysis: As a carboxylic acid, it may be susceptible to hydrolysis under certain conditions, although as a solid, this risk is minimal.

-

Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous reactions and degradation.[7] Brominated compounds can also react with easily oxidized substances and certain metals like aluminum.[5]

The logical flow for handling and assessing the stability of this compound is outlined in the diagram below.

Caption: Workflow for storing and assessing the stability of this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a structured stability study is recommended. The following protocol is adapted from established methods for similar compounds.[7]

Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.

Methodology:

-

Sample Preparation:

-

Utilize a single, high-purity batch of this compound.

-

Aliquot approximately 1 gram of the solid into amber glass vials.

-

Purge the vials with an inert gas (e.g., argon) before sealing.

-

-

Storage Conditions:

-

Long-Term: 2-8°C / ambient humidity.

-

Accelerated: 25°C / 60% RH and 40°C / 75% RH.

-

Light Exposure: A sample stored under controlled room temperature with exposure to a calibrated light source.

-

-

Time Points for Analysis:

-

Initial: T=0

-

Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 1, 3, and 6 months.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to quantify the parent compound and detect any degradation products.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify potential volatile degradation products, such as those resulting from decarboxylation.[7]

-

Visual Inspection: Note any changes in physical appearance (e.g., color).

-

Moisture Content: Karl Fischer titration to assess moisture uptake.

-

The experimental workflow for a comprehensive stability study is depicted below.

Caption: A typical experimental workflow for conducting a stability study.

Safe Handling Procedures

Given its nature as a brominated organic acid, appropriate personal protective equipment (PPE) and handling procedures are essential.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[6]

This technical guide provides a framework for the stable storage and handling of this compound, based on the best available data for related compounds. For critical applications, it is strongly recommended that a formal stability study be conducted to establish specific shelf-life and storage conditions.

References

- 1. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodscentscompany.com]

- 4. 5-Methyl-2-furoic acid | CAS#:1917-15-3 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

The Discovery of Multi-Substituted Furans: A Technical Guide to Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide array of biological activities. The quest for efficient and versatile methods to construct multi-substituted furans has led to the development of a diverse range of synthetic strategies. This technical guide provides a comprehensive overview of key methodologies for the synthesis of multi-substituted furans, with a focus on classical and modern transition-metal catalyzed approaches. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in the selection and implementation of the most suitable synthetic routes for their specific targets.

Classical Approaches to Furan Synthesis

The Paal-Knorr and Fiest-Benary syntheses represent the foundational pillars of furan chemistry, offering reliable and straightforward pathways to a variety of furan derivatives.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.

Mechanism:

The reaction is initiated by the protonation of one carbonyl group, which facilitates the intramolecular nucleophilic attack by the enol form of the second carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by distillation affords 2,5-dimethylfuran.

Table 1: Paal-Knorr Synthesis of Various Furans

| Starting 1,4-Dicarbonyl | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 2 | 85-95 |

| 1-Phenylbutane-1,4-dione | H₂SO₄ | Acetic Acid | 100 | 1 | 80 |

| 3,4-Dimethylhexane-2,5-dione | HCl | Ethanol | Reflux | 3 | 75 |

| 1,4-Diphenylbutane-1,4-dione | P₂O₅ | Benzene | Reflux | 4 | 90 |

The Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis provides an alternative route to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base. This method is particularly useful for accessing furans with electron-withdrawing groups.

Mechanism:

The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to furnish the furan ring.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), pyridine (0.87 g, 11 mmol) is added. 2-Bromoacetophenone (1.99 g, 10 mmol) is then added portion-wise to the stirred solution at room temperature. The reaction mixture is subsequently heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.

Table 2: Fiest-Benary Synthesis of Various Furans

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromoacetophenone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 4 | 78 |

| Chloroacetone | Acetylacetone | Ammonia | Ethanol | Room Temp | 24 | 65 |

| 3-Bromobutan-2-one | Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | 72 |

| α-Bromopropiophenone | Ethyl benzoylacetate | Piperidine | Toluene | 80 | 12 | 68 |

Modern Synthetic Methods: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized furan synthesis, offering milder reaction conditions, broader substrate scope, and access to highly functionalized and complex furan structures.

Gold-Catalyzed Synthesis

Gold catalysts have emerged as powerful tools for the synthesis of furans from various unsaturated precursors, such as alkynes and allenes. The carbophilic nature of gold(I) and gold(III) complexes allows for the efficient activation of carbon-carbon multiple bonds towards nucleophilic attack.

Mechanism: Gold-Catalyzed Cyclization of γ-Acyloxyalkynyl Ketones

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the γ-acyloxyalkynyl ketone. This activation facilitates an intramolecular attack by the carbonyl oxygen, leading to a cyclized intermediate. Subsequent rearrangement and elimination of the acyloxy group, followed by protodeauration, regenerates the active gold catalyst and furnishes the substituted furan.

Experimental Protocol: Gold(I)-Catalyzed Formation of Furans from γ-Acyloxyalkynyl Ketones

In an oven-dried flask, the γ-acyloxyalkynyl ketone (0.4 mmol) is dissolved in dry dichloroethane (0.1 M) and heated to 70 °C under an argon atmosphere. Ph₃PAuNTf₂ (2.5 mol %) is then added to the stirred solution. The reaction is monitored by thin-layer chromatography until completion. The solvent is subsequently removed in vacuo, and the crude residue is purified by silica gel flash chromatography (pentane/Et₂O).

Table 3: Gold-Catalyzed Synthesis of Substituted Furans

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Phenyl-4-pivaloyloxypent-2-yn-1-one | Ph₃PAuNTf₂ | DCE | 70 | 0.5 | 95 |

| 4-Benzoyoxy-1-phenylpent-2-yn-1-one | (IPr)AuCl/AgOTf | Toluene | 80 | 1 | 88 |

| 4-Acetoxy-1-(p-tolyl)pent-2-yn-1-one | JohnphosAu(NCMe)SbF₆ | Dioxane | 60 | 2 | 92 |

| 4-Acetoxy-1-cyclohexylpent-2-yn-1-one | Ph₃PAuCl/AgSbF₆ | DCE | 70 | 1.5 | 85 |

Palladium-Catalyzed Synthesis

Palladium catalysis offers a versatile platform for furan synthesis, with numerous methodologies developed based on the cyclization of various precursors, including enynols and allenyl ketones.

Mechanism: Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols

The catalytic cycle likely begins with the coordination of the Pd(II) catalyst to the alkyne. This is followed by an intramolecular oxypalladation, where the hydroxyl group attacks the activated alkyne to form a vinylpalladium intermediate. Subsequent reductive elimination or a related pathway releases the furan product and regenerates the active Pd(II) catalyst.

A Technical Guide to the Solubility of 5-Bromo-3-methylfuran-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-methylfuran-2-carboxylic acid, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, standardized experimental protocols for its determination, and a framework for systematic solubility profiling.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) as it significantly influences bioavailability, formulation, and overall therapeutic efficacy. For a molecule such as this compound, which belongs to the class of substituted furan carboxylic acids—a scaffold of interest in medicinal chemistry—understanding its solubility profile is paramount. Halogenated benzofurans and related structures have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents.[1] A thorough characterization of solubility in a range of organic solvents is therefore a foundational step in preclinical development, impacting everything from initial screening assays to final dosage form design.

Physicochemical Properties of this compound

While specific experimental data for this exact compound is sparse, we can infer its likely properties based on its structure and related furan carboxylic acids.

-

Structure: The molecule contains a polar carboxylic acid group, a moderately polar furan ring, and a lipophilic bromomethyl group. This amphiphilic nature suggests a nuanced solubility profile.

-

Acidity: The carboxylic acid moiety is acidic and will readily deprotonate in basic solutions, leading to significantly increased aqueous solubility as the carboxylate salt.[2]

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic polar solvents.

-

"Like Dissolves Like": The general principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to determine this experimentally. The following table provides a standardized format for presenting such data.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 24.5 | 25 | e.g., HPLC | ||

| e.g., Acetone | 20.7 | 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | 8.9 | 25 | e.g., UV-Vis | ||

| e.g., Toluene | 2.4 | 25 | e.g., HPLC | ||

| e.g., Acetonitrile | 37.5 | 25 | e.g., Gravimetric | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | e.g., HPLC |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical equipment.

4.1. Qualitative Solubility Assessment

A preliminary assessment can be performed to classify the compound's solubility.[2][3][4]

-

Sample Preparation: Weigh approximately 10-25 mg of this compound into a small test tube or vial.[3][4]

-

Solvent Addition: Add the chosen solvent (e.g., 0.75 mL) in small portions.[3][4]

-

Mixing: After each addition, cap the vial and shake vigorously for a set period (e.g., 1-2 minutes).[5]

-

Observation: Visually inspect the mixture for the presence of undissolved solid.

-

Classification:

-

Soluble: Complete dissolution of the solid.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

This method can be extended to aqueous solutions of varying pH (e.g., 5% HCl, water, 5% NaHCO₃, 5% NaOH) to determine the solubility of the acidic and basic forms of the molecule.[2][3][4]

4.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility.

-

Equilibrium Saturation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to pellet the excess solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or a stream of nitrogen.

-

Mass Determination: Weigh the remaining solid residue.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

4.3. Quantitative Solubility Determination (Instrumental Analysis)

Methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used for more accurate and high-throughput solubility measurements, especially for poorly soluble compounds.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent and generate a calibration curve.

-

Equilibrium Saturation and Phase Separation: Follow steps 1-3 from the gravimetric method.

-

Dilution: Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the calibrated instrument.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Factors influencing the solubility of the target compound.

References

Health and safety information for 5-Bromo-3-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 5-Bromo-3-methylfuran-2-carboxylic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related furan-carboxylic acid derivatives to provide a robust safety profile. All recommendations should be implemented with the understanding that this information is based on analogous compounds.

Hazard Identification and Classification

Table 1: GHS Classification of Analogous Compounds

| Hazard Class | Hazard Category | Analogous Compound(s) |

| Skin Irritation | Category 2 | 5-Bromofuran-3-carboxylic acid[1], 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid |

| Serious Eye Irritation | Category 2/2A | 5-Bromofuran-3-carboxylic acid[1], Methyl 5-bromofuran-2-carboxylate[2], 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid, 2-Furancarboxylic acid, 5-methyl-[3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | 5-Bromofuran-3-carboxylic acid[1], 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid |

Signal Word: Warning

Hazard Statements (Anticipated):

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table summarizes available information for a closely related isomer, 5-Bromofuran-3-carboxylic acid.

Table 2: Physicochemical Properties of 5-Bromofuran-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C5H3BrO3 | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of a novel compound like this compound involves a tiered approach. The following outlines a general workflow for such an assessment.

Caption: A generalized workflow for assessing the safety of a new chemical entity.

Handling and Storage

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Store in a locked cabinet or other secure area.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |

Accidental Release Measures

In the event of a spill, follow the established laboratory protocol for chemical spills.

References

- 1. 5-Bromofuran-3-carboxylic acid | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-3-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Bromo-3-methylfuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The following sections outline two potential synthetic routes, complete with experimental procedures, and a summary of quantitative data.

Introduction

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a carboxylic acid, a bromine atom, and a methyl group on the furan ring offers multiple points for chemical modification, making it a versatile scaffold for drug discovery and development. The protocols described herein provide reliable methods for the laboratory-scale synthesis of this compound.

Synthetic Strategies

Two primary synthetic routes are presented for the preparation of this compound:

-

Route A: Electrophilic Bromination of 3-methylfuran-2-carboxylic acid. This method is a direct approach where the furan ring is brominated at the activated 5-position.

-

Route B: Halogen-Metal Exchange and Carboxylation starting from 2,5-dibromo-3-methylfuran. This multi-step approach involves selective lithiation followed by the introduction of a carboxylic acid group.

The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. Please note that these values are based on analogous reactions and may require optimization for this specific synthesis.

| Parameter | Route A: Electrophilic Bromination | Route B: Halogen-Metal Exchange & Carboxylation |

| Starting Material | 3-Methylfuran-2-carboxylic acid | 2,5-Dibromo-3-methylfuran |

| Key Reagents | N-Bromosuccinimide (NBS) | n-Butyllithium (n-BuLi), Carbon Dioxide (solid) |

| Solvent | Acetonitrile | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C to 0 °C |

| Reaction Time | 24 hours | 2 hours (lithiation), 1 hour (carboxylation) |

| Theoretical Yield | 70-85% | 50-65% |

| Purity (post-workup) | >95% | >95% |

Experimental Protocols

Route A: Electrophilic Bromination of 3-Methylfuran-2-carboxylic acid

This protocol is adapted from standard bromination procedures for furan derivatives.

Materials:

-

3-Methylfuran-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask, dissolve 3-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Route B: Halogen-Metal Exchange and Carboxylation of 2,5-Dibromo-3-methylfuran

This protocol is based on established methods for the lithiation of brominated heterocycles and subsequent carboxylation.[1]

Materials:

-

2,5-Dibromo-3-methylfuran

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Carbon dioxide (solid, dry ice)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or a three-necked flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-3-methylfuran (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.

-

In a separate flask, crush solid carbon dioxide (dry ice) into a powder.

-

Carefully transfer the lithiated furan solution via cannula or syringe onto an excess of the crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

Visualizations

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for the Bromination of 3-Methylfuran-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated furan derivatives are valuable intermediates in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto the furan ring provides a handle for further functionalization through various cross-coupling reactions. The bromination of 3-methylfuran-2-carboxylic acid presents a unique challenge due to the presence of both an activating group (methyl) and a deactivating group (carboxylic acid) on the furan ring. These substituents will influence the regioselectivity and reactivity of the electrophilic bromination reaction. Furan itself undergoes electrophilic aromatic substitution more readily than benzene, typically at the 2-position.[1][2][3]

Proposed Reaction Scheme

The anticipated reaction involves the direct electrophilic bromination of the furan ring. The primary directing influence will be the interplay between the electron-donating methyl group at the 3-position and the electron-withdrawing carboxylic acid group at the 2-position. The most likely positions for bromination are the C4 and C5 positions of the furan ring.

Experimental Protocol: Proposed Method for the Bromination of 3-Methylfuran-2-Carboxylic Acid

This protocol outlines a general procedure for the bromination of 3-methylfuran-2-carboxylic acid using N-Bromosuccinimide (NBS), a common and relatively mild brominating agent for electron-rich aromatic systems.[4]

Materials:

-

3-Methylfuran-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring apparatus (magnetic stirrer)

-

Cooling bath (ice-water or other)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-methylfuran-2-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: While stirring vigorously, add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Work-up:

-

Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired brominated 3-methylfuran-2-carboxylic acid.

Data Presentation: Reaction Parameter Table

Researchers should meticulously record experimental data to ensure reproducibility and for optimization purposes. The following table provides a template for data collection.

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

| 1 | NBS (1.0) | DCM | 0 | 2 | - | - | Initial trial |

| 2 | NBS (1.2) | DCM | 0 to RT | 4 | - | - | Increased equivalents and temperature |

| 3 | Br₂ (1.0) in Acetic Acid | Acetic Acid | RT | 1 | - | - | Alternative brominating agent |

| 4 | DBDMH (0.55) | CCl₄ | Reflux | 3 | - | - | Dibromodimethylhydantoin as agent |

Alternative Considerations and Strategies

-

Protecting the Carboxylic Acid: The deactivating effect of the carboxylic acid might hinder the bromination. An alternative strategy involves first converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), performing the bromination on the more activated ester derivative, and then hydrolyzing the ester back to the carboxylic acid. A patent for a similar process on a furoate ester suggests this could be a viable route.[5]

-

Choice of Brominating Agent: Besides NBS, other brominating agents can be explored, such as bromine (Br₂) in a suitable solvent (e.g., acetic acid, chloroform), or dibromodimethylhydantoin (DBDMH).[6] The choice of reagent can influence the reactivity and selectivity of the reaction.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the bromination of 3-methylfuran-2-carboxylic acid.

References

- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 2. studysoup.com [studysoup.com]

- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 4. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 6. List of Reagents - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-3-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 5-Bromo-3-methylfuran-2-carboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and functional materials.

Due to the presence of the carboxylic acid moiety, which can interfere with the catalytic cycle of the Suzuki reaction, a two-step approach involving the protection of the carboxylic acid is recommended for optimal results. The following protocols are based on established methodologies for similar substrates and provide a robust starting point for your research.

Reaction Principle

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a palladium catalyst. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

However, the acidic proton of the carboxylic acid in this compound can react with the basic conditions required for the coupling, leading to the formation of a carboxylate salt. This salt may have poor solubility in common organic solvents and can coordinate to the palladium catalyst, potentially inhibiting its activity. To circumvent these issues, protection of the carboxylic acid as an ester is a prudent and widely adopted strategy.

Experimental Protocols

This section outlines a two-stage protocol: the protection of this compound as its methyl ester, followed by the Suzuki-Miyaura coupling of the resulting ester with an arylboronic acid.

Protocol 1: Esterification of this compound

This preliminary step converts the carboxylic acid to a methyl ester, which is more amenable to the conditions of the Suzuki coupling reaction.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 5-bromo-3-methylfuran-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-methylfuran-2-carboxylate

This protocol details the cross-coupling of the protected furan derivative with a generic arylboronic acid. The conditions are based on successful couplings of similar bromofuran esters.[1][2]

Materials:

-

Methyl 5-bromo-3-methylfuran-2-carboxylate (from Protocol 1)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask, add methyl 5-bromo-3-methylfuran-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Following the Suzuki coupling, the methyl ester can be hydrolyzed back to the carboxylic acid if desired, typically using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions of analogous bromo-heterocyclic compounds, providing a basis for optimizing the reaction with methyl 5-bromo-3-methylfuran-2-carboxylate.

| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 (MW) | 96 | [1] |

| Ethyl 5-bromobenzofuran-2-carboxylate | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 (MW) | 93-96 | |

| 2-(4-Bromophenyl)benzofuran | Pd(II)-complex (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 91 | [3] |

| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3) | Water | RT | ~90 | |

| 4-Amino-3-bromobenzoic acid | Varies | Varies | Varies | Varies | Varies | [4] |

Visualizations

General Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for the Suzuki coupling of this compound, including the recommended protection step.

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive scaffolds in drug discovery.[1] The functionalization of the furan ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies for achieving these transformations with high efficiency and functional group tolerance.

These application notes provide a comprehensive overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing bromo-furan derivatives as substrates. The methodologies covered include Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H activation/arylation.

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through a series of fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. Specific details for each reaction type are provided in the subsequent sections.